molecular formula C9H10O2 B2373390 2-Hydroxy-4,6-dimethylbenzaldehyde CAS No. 1666-02-0

2-Hydroxy-4,6-dimethylbenzaldehyde

Cat. No. B2373390
Key on ui cas rn: 1666-02-0
M. Wt: 150.177
InChI Key: QVNGLKIFRNFPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04806141

Procedure details

Dimethylsulfate (16.4 g; 130 mmole) and potassium carbonate (20.7 g; 150 mmole) were added to a solution of 2,4-dimethyl-6-hydroxybenzaldehyde (20.0 g; 130 mmole) in acetone (200 ml). The mixture was heated under reflux with stirring for 48 hours and then evaporated to dryness. The residue was dissolved in dichloromethane and washed successively with water, aqueous sodium hydroxide (1M) and water, and then was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 2,4-dimethyl-6-methoxybenzaldehyde (18.9 g; 89.0%). The product was obtained as a brown oil and was characterized by its proton magnetic resonance spectrum, the details of which are recorded in Table 2 below.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.C(=O)([O-])[O-].[K+].[K+].[CH3:14][C:15]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19](O)[C:16]=1[CH:17]=[O:18]>CC(C)=O>[CH3:14][C:15]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([O:6][CH3:7])[C:16]=1[CH:17]=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C=O)C(=CC(=C1)C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed successively with water, aqueous sodium hydroxide (1M) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=C(C=O)C(=CC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.